2-(([1-(3-Methylphenyl)-1h-pyrazol-4-yl]methyl)amino)ethanol hydrochloride
Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. The structural formula represents the arrangement of atoms in the molecule of the compound.
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This can include various chemical reactions, the conditions under which these reactions occur, and the yield of the final product.Molecular Structure Analysis
Molecular structure analysis involves understanding the three-dimensional arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used for this purpose.Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include understanding the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
Physical and chemical properties include characteristics such as melting point, boiling point, solubility, density, and reactivity with other substances.Scientific Research Applications
Synthetic Chemistry Applications
Compound Synthesis and Characterization : Studies have focused on synthesizing and characterizing compounds related to the pyrazole structure, often aiming at potential bioactive compounds. For instance, research by Nayak and Poojary (2019) developed a compound through a reaction process, showcasing the synthetic versatility of pyrazole derivatives Nayak & Poojary, 2019.
Antimicrobial Properties : Reddy et al. (2010) synthesized a series of triazole and thiadiazole derivatives, exhibiting notable antimicrobial properties against various bacteria and fungi, which underlines the potential of pyrazole derivatives in developing new antimicrobials Reddy et al., 2010.
Molecular Docking and Inhibitory Action : The molecular docking studies of pyrazole derivatives offer insights into their potential inhibitory actions against specific receptors or enzymes, as demonstrated in the study by Nayak and Poojary (2019) Nayak & Poojary, 2019.
Medicinal Chemistry Applications
Anticancer Potential : Some pyrazole derivatives have been evaluated for their anticancer activities. For instance, the study by Küçükgüzel et al. (2013) synthesized celecoxib derivatives showing potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents Küçükgüzel et al., 2013.
Antioxidant Activities : Research like that by Prabakaran et al. (2021) has shown that certain pyrazole derivatives can act as potent antioxidants, demonstrating their relevance in therapeutic applications Prabakaran et al., 2021.
Enzyme Inhibition and Drug Design : The potential of pyrazole derivatives to inhibit specific enzymes makes them interesting targets for drug design. Studies like that of Nayak and Poojary (2019) provide insights into the binding interactions of these compounds with receptors, which is crucial for developing new drugs Nayak & Poojary, 2019.
Safety And Hazards
Safety and hazard analysis involves understanding the potential risks associated with handling or exposure to the compound. This can include toxicity, flammability, and environmental impact.
Future Directions
Future directions could involve potential applications of the compound, areas for further research, or possible modifications to improve its properties or efficacy.
properties
IUPAC Name |
2-[[1-(3-methylphenyl)pyrazol-4-yl]methylamino]ethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O.ClH/c1-11-3-2-4-13(7-11)16-10-12(9-15-16)8-14-5-6-17;/h2-4,7,9-10,14,17H,5-6,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKAPBGIAVZZOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(C=N2)CNCCO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(([1-(3-Methylphenyl)-1h-pyrazol-4-yl]methyl)amino)ethanol hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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